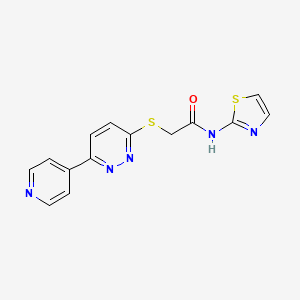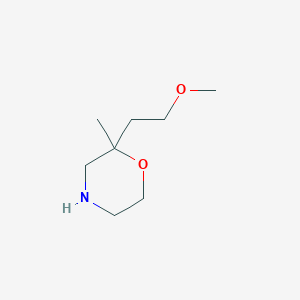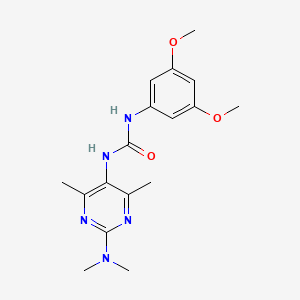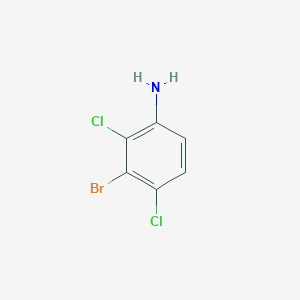
3-Bromo-2,4-dichloroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2,4-dichloroaniline is a chemical compound with the molecular formula C6H4BrCl2N . It has a molecular weight of 240.91 . The compound is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for 3-Bromo-2,4-dichloroaniline is1S/C6H4BrCl2N/c7-5-3(8)1-2-4(10)6(5)9/h1-2H,10H2 . This indicates the positions of the bromine and chlorine atoms on the benzene ring of the aniline compound. Physical And Chemical Properties Analysis
3-Bromo-2,4-dichloroaniline is a pale-yellow to yellow-brown solid . The compound has a molecular weight of 240.91 .Wissenschaftliche Forschungsanwendungen
Chemical Structure and Properties :
- 2,4,6-Halogeno-aniline derivatives, including compounds like 2,4-dibromo-6-chloroaniline, demonstrate the formation of infinite chains via hydrogen bonds in their crystalline structures. These compounds exhibit unique molecular arrangements due to halogen disorder, influencing their chemical behavior and potential applications (Ferguson et al., 1998).
Chemical Synthesis and Reactions :
- Bromination reactions involving chloroaniline compounds have been studied for their potential in creating novel crystalline structures. These reactions yield various brominated anilinium cations, which are significant in developing new materials with specific properties (Willett, 2001).
- The kinetics of bromination of aromatic amines, including dichloroanilines, in different acidic environments, have been analyzed to understand the reaction mechanisms and factors influencing the rate of bromination (Bell & Maria, 1969).
Environmental Implications and Biodegradation :
- Chloroaniline-based compounds, which include dichloroanilines, are subject to biodegradation in polluted aquifers under methanogenic conditions. This process involves microorganisms catalyzing the reductive dehalogenation, which has significant implications for bioremediation of contaminated environments (Kuhn & Suflita, 1989).
- Studies on green algae, like Chlorella pyrenoidosa, have shown their potential in degrading and removing dichloroanilines from aquatic environments. This highlights a biotechnological approach to addressing environmental pollution caused by such compounds (Wang, Poon, & Cai, 2012).
Electrochemical Studies :
- Electrochemical oxidation studies of bromoanilines, including dibromoanilines, have been conducted to understand their behavior in acetonitrile solutions. These studies are crucial in the field of electrochemistry and material science for developing new applications and understanding the behavior of these compounds under various conditions (Kádár et al., 2001).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-bromo-2,4-dichloroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2N/c7-5-3(8)1-2-4(10)6(5)9/h1-2H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWKAIAXCATBPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Cl)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.91 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

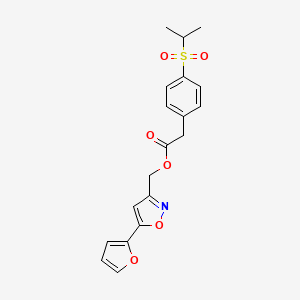

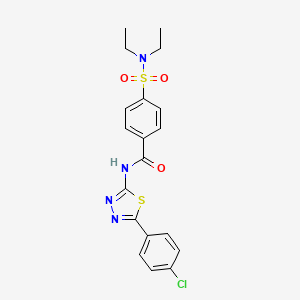
![(5R,7S)-N-(Cyanomethyl)-N-ethyl-2,5,7-trimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2368577.png)
![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B2368580.png)
